3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester is a complex organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with carboxylic acid groups at the 3 and 5 positions, and a 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl moiety. The dimethyl ester functional group further modifies its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyridinedicarboxylic acid derivatives typically involves multi-step organic reactions. One common approach is the condensation of pyridine-3,5-dicarboxylic acid with appropriate reagents to introduce the desired substituents. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Potential therapeutic agents due to their bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-pyridinedicarboxylic acid derivatives involves their interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-pyridinedicarboxylic acid: Known for its chelation properties.
4-Hydroxy-1-methyl-3,5-pyridinedicarboxylic acid: Studied for its coordination with metal ions.
Uniqueness
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester is unique due to the presence of the difluoromethylthio and dimethyl ester groups, which impart distinct chemical and biological properties compared to other pyridinedicarboxylic acid derivatives.
Properties
CAS No. |
87240-31-1 |
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Molecular Formula |
C18H19F2NO4S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
dimethyl 4-[2-(difluoromethylsulfanyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19F2NO4S/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-7-5-6-8-12(11)26-18(19)20/h5-8,15,18,21H,1-4H3 |
InChI Key |
SXDFGSZLXVWKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2SC(F)F)C(=O)OC |
Origin of Product |
United States |
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